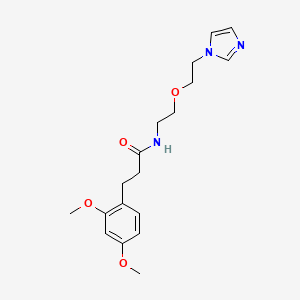

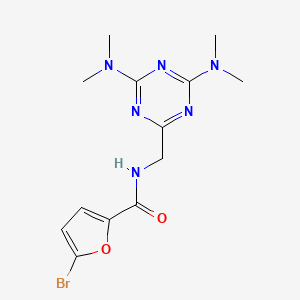

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-(2,4-dimethoxyphenyl)propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-(2,4-dimethoxyphenyl)propanamide" is not directly mentioned in the provided papers. However, the papers do discuss various related compounds with imidazole rings, amide groups, and substituted propanamide structures, which can provide insights into the chemical behavior and potential applications of the compound .

Synthesis Analysis

The synthesis of related compounds often involves the use of reagents such as 1-methyl-2-carboxaldehyde for imidazole derivatives , or the combination of different amines and acids like flurbiprofen to obtain bio-functional hybrid compounds . These methods could potentially be adapted for the synthesis of "N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-(2,4-dimethoxyphenyl)propanamide" by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

Crystallographic data from similar compounds provide insights into the molecular structure, such as the presence of monoclinic or triclinic space groups, and specific bond angles and distances that could be expected in the compound of interest . These data help in understanding the three-dimensional conformation and potential interaction sites of the molecule.

Chemical Reactions Analysis

The reactivity of imidazole-containing compounds can be inferred from their use as synthons in reductive amination reactions , or their ability to bind to melatonin receptors . These reactions highlight the versatility of imidazole derivatives in forming various functional groups and interacting with biological targets.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as their efficacy in herbicidal activity , or their binding affinity to receptors , suggest that "N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-(2,4-dimethoxyphenyl)propanamide" may also exhibit similar properties. The presence of dimethoxyphenyl groups could contribute to the compound's lipophilicity and potential biological activity.

Applications De Recherche Scientifique

Chemical Reactivity and Interactions

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-(2,4-dimethoxyphenyl)propanamide's structure suggests its utility in studies exploring nucleophilic reactivity and compound stability. For example, research on similar compounds has investigated the behavior of imidazole and its derivatives in nucleophilic side chains of proteins. Such studies provide insights into the selectivity and potential reactions of imidazole-containing compounds with various biological and chemical agents, laying the groundwork for further chemical synthesis and modifications (Llamas et al., 1986).

Antioxidant and Anticancer Activity

Research has also explored the antioxidant and anticancer properties of novel derivatives related to the compound . For instance, studies on 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives have demonstrated significant antioxidant activity, surpassing that of well-known antioxidants like ascorbic acid. Additionally, these compounds have shown cytotoxic effects against various cancer cell lines, indicating potential therapeutic applications in oncology (Tumosienė et al., 2020).

Synthesis and Catalytic Properties

The compound's imidazole component has been pivotal in the synthesis of Ruthenium complexes with N-heterocyclic carbene NNC-pincer ligands. These complexes have demonstrated notable catalytic properties, including the reduction of ketones and aldehydes under transfer hydrogenation conditions. Such studies underline the compound's relevance in catalytic chemistry and its potential in facilitating various chemical reactions (Mejuto et al., 2015).

Propriétés

IUPAC Name |

3-(2,4-dimethoxyphenyl)-N-[2-(2-imidazol-1-ylethoxy)ethyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O4/c1-23-16-5-3-15(17(13-16)24-2)4-6-18(22)20-8-11-25-12-10-21-9-7-19-14-21/h3,5,7,9,13-14H,4,6,8,10-12H2,1-2H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMCLBJRMLCFXEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CCC(=O)NCCOCCN2C=CN=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-(2,4-dimethoxyphenyl)propanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2515551.png)

![N-(2-(6-((2-((4-ethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2515554.png)

![4-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline](/img/structure/B2515555.png)

![1-(4-fluorophenyl)-N-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2515556.png)

![N-benzyl-N-(2-methoxyethyl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide](/img/structure/B2515558.png)

![3-Methyl-1-[(quinolin-8-yl)methyl]urea](/img/structure/B2515560.png)